
Isospinosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isospinosin is a flavonoid compound derived from the seeds of Ziziphus jujuba var. spinosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isospinosin can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the glycosylation of flavonoid aglycones with glucose or other sugar moieties under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the seeds of Ziziphus jujuba var. spinosa. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Isospinosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Isospinosin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives. It is also used in the synthesis of novel flavonoid compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms underlying these effects and to develop potential treatments for oxidative stress-related diseases.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects. It is also being explored for its potential in cancer therapy and cardiovascular disease treatment.
Industry: In the pharmaceutical and nutraceutical industries, this compound is used as an active ingredient in dietary supplements and functional foods due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of isospinosin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in oxidative stress, inflammation, and cell survival. For example, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound can activate signaling pathways that promote cell survival and protect against oxidative damage.
Comparaison Avec Des Composés Similaires
Isospinosin is structurally similar to other flavonoid compounds, such as spinosin and quercetin. it has unique features that distinguish it from these compounds:
Spinosin: Both this compound and spinosin are C-glycosyl flavonoids derived from Ziziphus jujuba var. spinosa. this compound has different glycosylation patterns, which can result in distinct biological activities.
Quercetin: Quercetin is a widely studied flavonoid with potent antioxidant and anti-inflammatory properties. While this compound shares some of these properties, it has unique structural features that may confer additional therapeutic benefits.
Propriétés
Formule moléculaire |
C28H32O15 |
|---|---|
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-15-7-13(33)18-12(32)6-14(10-2-4-11(31)5-3-10)40-25(18)19(15)26-27(23(37)21(35)16(8-29)41-26)43-28-24(38)22(36)20(34)17(9-30)42-28/h2-7,16-17,20-24,26-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,22+,23+,24-,26+,27-,28+/m1/s1 |
Clé InChI |
XSAFLFYGYGKUKQ-QGTQAJIUSA-N |
SMILES isomérique |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
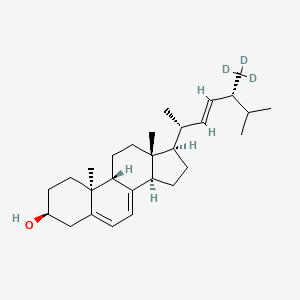
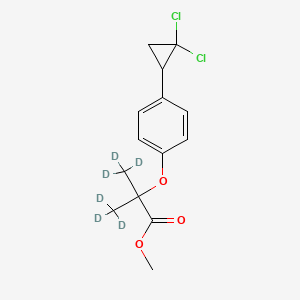
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
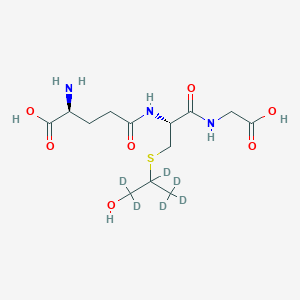
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

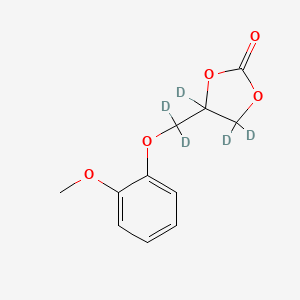

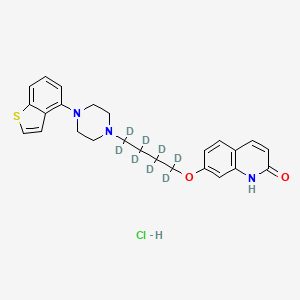
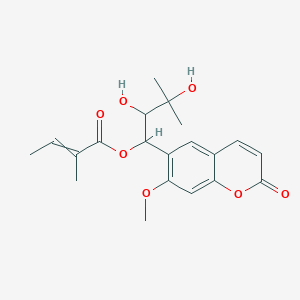
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
